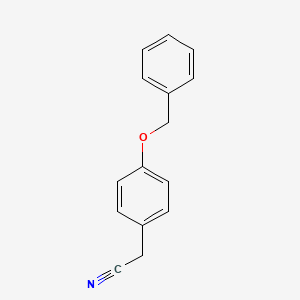

4-Benzyloxyphenylacetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-phenylmethoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c16-11-10-13-6-8-15(9-7-13)17-12-14-4-2-1-3-5-14/h1-9H,10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEYZRVDFZDOEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50335071 | |

| Record name | 4-Benzyloxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

838-96-0 | |

| Record name | 4-(Phenylmethoxy)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=838-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzyloxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-Benzyloxyphenylacetonitrile

Executive Summary and Compound Identification

This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-Benzyloxyphenylacetonitrile (CAS No. 838-96-0). As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), a thorough understanding of its physical and chemical characteristics is paramount for researchers, process chemists, and formulation scientists.[1] This document moves beyond a simple recitation of data points, offering insights into the experimental rationale for property determination and providing robust, validated protocols for in-house verification. We will explore its thermal properties, solubility profile, and spectroscopic signature, grounding all claims in authoritative data.

This compound, also known as 4-(benzyloxy)benzyl cyanide, is a bifunctional molecule featuring a nitrile group and a benzyl ether moiety.[2] This structure imparts a unique set of properties that influence its reactivity, stability, and formulation potential.

Compound Details:

-

IUPAC Name: 2-(4-(phenylmethoxy)phenyl)acetonitrile[2]

-

Synonyms: this compound, 4-Benzyloxybenzyl cyanide[3]

-

CAS Number: 838-96-0[2]

-

Molecular Formula: C₁₅H₁₃NO[2]

-

Molecular Weight: 223.27 g/mol [2]

Core Physicochemical Properties

The fundamental physical properties of a compound dictate its handling, purification, and reaction conditions. The data for this compound are summarized below. It is noteworthy that while some commercial suppliers may describe the compound as a liquid, its documented melting point of 65 °C indicates it is a low-melting solid at standard ambient temperature and pressure.[3]

| Property | Value | Source(s) |

| Physical State | Solid | [3] |

| Melting Point | 65 °C | [3] |

| Boiling Point | 170-173 °C @ 0.1 mmHg | [3] |

| Molecular Weight | 223.27 g/mol | [2] |

| XLogP3 (Predicted) | 2.9 | [2] |

| Storage Conditions | Room Temperature, Inert Atmosphere | [3] |

Analytical Characterization: The Spectroscopic Profile

While a dedicated spectral database for this specific compound is not publicly available, its structure allows for a highly confident prediction of its spectroscopic signature across common analytical techniques. This theoretical profile is indispensable for reaction monitoring and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be highly characteristic. The five protons of the benzyl group's phenyl ring will appear in the aromatic region, likely around 7.3-7.5 ppm. The two benzylic protons (-O-CH₂ -Ph) would present as a sharp singlet around 5.1 ppm. The protons on the other aromatic ring (para-substituted) will appear as two distinct doublets, characteristic of an AA'BB' system, between approximately 6.9 and 7.3 ppm. The methylene protons adjacent to the nitrile group (-CH₂ -CN) are expected to appear as a singlet around 3.7 ppm.[4][5]

-

¹³C NMR: The carbon spectrum will show a nitrile carbon (C≡N) signal around 118 ppm. The various aromatic carbons will resonate in the 115-160 ppm range, with the carbon attached to the ether oxygen appearing most downfield. The benzylic carbon (-O-C H₂-Ph) is predicted around 70 ppm, and the methylene carbon next to the nitrile (-C H₂-CN) would be found near 28 ppm.[6]

Infrared (IR) Spectroscopy

The IR spectrum provides clear confirmation of the key functional groups:

-

Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band is expected in the 2260–2210 cm⁻¹ region. This peak is highly diagnostic for the nitrile functional group.[7]

-

Aromatic C-H Stretch: Bands will appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[8]

-

Aliphatic C-H Stretch: Absorptions from the two methylene groups will be present just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).[8]

-

Aromatic C=C Stretch: Two to three bands of variable intensity are expected in the 1600-1450 cm⁻¹ range, confirming the presence of the phenyl rings.[9]

-

C-O-C Ether Stretch: A strong, distinct band corresponding to the aryl-alkyl ether stretching vibration should be prominent in the 1250-1200 cm⁻¹ region.[7]

Mass Spectrometry (MS)

Under Electron Ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 223. The most significant and diagnostic fragmentation pattern for this molecule is the cleavage of the benzylic C-O bond. This would result in the formation of a benzyl cation, which rearranges to the highly stable tropylium ion at m/z = 91 . This peak is often the base peak in the spectrum for compounds containing a benzyl group and serves as a key structural marker.[10]

Experimental Methodologies for Property Determination

To ensure scientific integrity, reliance on catalog data is insufficient for critical applications. The following sections detail robust, validated methodologies for determining the key physical properties of this compound.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: For pharmaceutical intermediates, the melting point is not just an identifier but also a critical indicator of purity. While traditional melting point apparatuses are useful, Differential Scanning Calorimetry (DSC) offers superior accuracy, precision, and additional information.[11] DSC measures the heat flow required to raise a sample's temperature, allowing for the precise determination of the melting onset and peak temperature.[12] Furthermore, the shape of the melting endotherm can reveal the presence of impurities (peak broadening) or polymorphism, which are critical considerations in drug development.[13]

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Melting Point: 156.6 °C).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid to ensure a sealed environment.

-

Reference Pan: Prepare an identical, empty, sealed aluminum pan to serve as the reference.

-

Thermal Program: Place both the sample and reference pans into the DSC cell. Equilibrate the system at 25 °C.

-

Heating Scan: Ramp the temperature from 25 °C to 100 °C at a constant rate of 10 °C/min under a nitrogen purge gas (50 mL/min).

-

Data Analysis: Record the heat flow versus temperature. The melting point is determined as the onset temperature of the melting endotherm. The peak of the endotherm corresponds to the complete melting of the sample.

Sources

- 1. who.int [who.int]

- 2. This compound | C15H13NO | CID 522804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 838-96-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. web.pdx.edu [web.pdx.edu]

- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 6. rsc.org [rsc.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 10. whitman.edu [whitman.edu]

- 11. researchgate.net [researchgate.net]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to 4-Benzyloxyphenylacetonitrile (CAS 838-96-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Intermediate in Medicinal Chemistry

4-Benzyloxyphenylacetonitrile, also known as 2-(4-(benzyloxy)phenyl)acetonitrile or 4-benzyloxybenzyl cyanide, is a nitrile-containing aromatic ether. Its strategic combination of a reactive nitrile group, a stable benzyl ether protecting group, and a para-substituted phenyl ring makes it a valuable intermediate in the synthesis of a variety of more complex molecules. The nitrile moiety can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization. The benzyl ether is a common protecting group for phenols, which can be selectively removed under reductive conditions, unmasking the phenol for subsequent reactions.

This unique structural arrangement has led to its application in the synthesis of various pharmacologically active compounds, including dopamine D4 receptor antagonists and as a precursor to 4-hydroxyphenylacetic acid, a significant fragment in numerous pharmaceuticals.[1][2][3] This guide will explore the fundamental chemistry and practical applications of this important synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in synthesis and for predicting its behavior in various chemical environments.

| Property | Value | Source |

| CAS Number | 838-96-0 | |

| Molecular Formula | C₁₅H₁₃NO | |

| Molecular Weight | 223.27 g/mol | |

| Appearance | White to off-white crystalline solid | [Commercial Supplier Data] |

| Melting Point | 65-68 °C | [Commercial Supplier Data] |

| Boiling Point | ~400 °C at 760 mmHg (Predicted) | |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Insoluble in water. | [General Chemical Knowledge] |

| IUPAC Name | 2-[4-(phenylmethoxy)phenyl]acetonitrile |

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the Williamson ether synthesis. This Sₙ2 reaction involves the nucleophilic attack of the phenoxide ion of 4-hydroxyphenylacetonitrile on benzyl halide. The choice of base and solvent is critical to ensure a high yield and minimize side reactions. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are often preferred as they can accelerate the rate of Sₙ2 reactions.

Figure 1: General reaction scheme for the synthesis of this compound via Williamson ether synthesis.

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis of this compound from 4-hydroxyphenylacetonitrile and benzyl bromide.

Materials:

-

4-Hydroxyphenylacetonitrile

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration (Büchner funnel, filter flask)

-

Beakers and Erlenmeyer flasks

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-hydroxyphenylacetonitrile (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone (10 mL per gram of 4-hydroxyphenylacetonitrile).

-

Addition of Benzyl Bromide: Stir the mixture at room temperature and add benzyl bromide (1.1 eq.) dropwise.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Filter the solid potassium carbonate and wash it with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with deionized water (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification

The crude product can be purified by either recrystallization or column chromatography to obtain a high-purity solid.

Recrystallization:

-

Solvent Selection: A mixture of ethyl acetate and hexane is a suitable solvent system for recrystallization.

-

Procedure:

-

Dissolve the crude solid in a minimal amount of hot ethyl acetate.

-

Slowly add hexane until the solution becomes slightly turbid.

-

If turbidity persists, add a few drops of hot ethyl acetate until the solution is clear again.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

-

Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20%).

-

Procedure:

-

Prepare a slurry of silica gel in hexane and pack the column.

-

Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

-

Load the dried silica gel with the adsorbed product onto the top of the column.

-

Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

-

Figure 2: Purification workflow for this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.45-7.30 (m, 5H, Ar-H of benzyl group)

-

δ 7.28 (d, J = 8.8 Hz, 2H, Ar-H ortho to -CH₂CN)

-

δ 6.98 (d, J = 8.8 Hz, 2H, Ar-H ortho to -OCH₂Ph)

-

δ 5.08 (s, 2H, -OCH₂Ph)

-

δ 3.70 (s, 2H, -CH₂CN)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 158.5 (C-OBn)

-

δ 136.5 (quaternary C of benzyl group)

-

δ 128.8 (Ar-C of benzyl group)

-

δ 128.3 (Ar-C of benzyl group)

-

δ 127.6 (Ar-C of benzyl group)

-

δ 129.0 (Ar-C ortho to -CH₂CN)

-

δ 123.0 (quaternary C attached to -CH₂CN)

-

δ 117.8 (CN)

-

δ 115.5 (Ar-C ortho to -OCH₂Ph)

-

δ 70.2 (-OCH₂Ph)

-

δ 22.8 (-CH₂CN)

-

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3030 | Aromatic C-H stretch |

| ~2920, ~2850 | Aliphatic C-H stretch (-CH₂-) |

| ~2250 | C≡N stretch (nitrile) |

| ~1610, ~1510, ~1450 | Aromatic C=C stretch |

| ~1250 | Aryl-O-C stretch (asymmetric) |

| ~1020 | Aryl-O-C stretch (symmetric) |

| ~740, ~700 | C-H out-of-plane bending (monosubstituted benzene) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): m/z = 223

-

Key Fragmentation Pathways:

-

Loss of the benzyl group (C₇H₇•) to give a fragment at m/z = 132 (base peak, tropylium cation is at m/z = 91).

-

Formation of the tropylium cation at m/z = 91.

-

Cleavage of the C-C bond between the phenyl ring and the acetonitrile group.

-

Applications in Drug Discovery and Development

This compound serves as a crucial starting material and intermediate in the synthesis of several classes of biologically active molecules.

Precursor to 4-Hydroxyphenylacetic Acid

4-Hydroxyphenylacetic acid is a key structural motif in many pharmaceuticals. This compound can be readily converted to 4-hydroxyphenylacetic acid in a two-step process: hydrolysis of the nitrile to a carboxylic acid, followed by debenzylation.[1]

Figure 3: Synthesis of 4-Hydroxyphenylacetic acid from this compound.

Intermediate in the Synthesis of Dopamine D4 Receptor Antagonists

The dopamine D4 receptor is a target for the treatment of various central nervous system disorders. Research has shown that benzyloxy-substituted piperidine and pyrrolidine scaffolds can serve as potent and selective D4 receptor antagonists.[2][3] In the synthesis of these compounds, the 4-benzyloxyphenyl moiety is often introduced early in the synthetic sequence, with this compound or its derivatives serving as key building blocks. The benzyloxy group can be retained in the final molecule or deprotected to reveal a phenol, which can then be further functionalized.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash hands thoroughly after handling.

-

IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly within the realm of medicinal chemistry. Its straightforward synthesis, coupled with the differential reactivity of its nitrile and protected phenol functionalities, allows for its strategic incorporation into a wide array of complex target molecules. This guide has provided a detailed overview of its properties, synthesis, purification, and analytical characterization, along with insights into its applications. The provided protocols and data are intended to serve as a practical resource for researchers and scientists engaged in the design and synthesis of novel chemical entities.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (1983). Method for preparing 4-hydroxyphenylacetic acid.

-

Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

-

Tolentino, K. L., Mashinson, V., Vadukoot, A. K., & Hopkins, C. R. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & medicinal chemistry letters, 62, 128615. [Link]

-

Ohta, M., et al. (1996). Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. Journal of medicinal chemistry, 39(14), 2764–2772. [Link]

Sources

- 1. US4412082A - Method for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]

- 2. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-(4-(Benzyloxy)phenyl)acetonitrile

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-(benzyloxy)phenyl)acetonitrile, a pivotal intermediate in organic and medicinal chemistry. Known commonly as 4-benzyloxyphenylacetonitrile, this compound serves as a versatile building block for the synthesis of a wide range of complex molecules, including active pharmaceutical ingredients (APIs). This document details its chemical identity, physicochemical properties, a validated synthesis protocol via Williamson ether synthesis, key applications in drug discovery, and standard analytical characterization methods. The content herein is structured to offer both foundational knowledge and practical insights, enabling researchers to effectively utilize this compound in their synthetic endeavors.

Nomenclature and Chemical Identity

Correctly identifying a chemical compound is the foundation of reproducible science. 2-(4-(Benzyloxy)phenyl)acetonitrile is known by several names, and its core structural identifiers are crucial for database searches and regulatory documentation.

| Identifier | Value | Source |

| IUPAC Name | 2-(4-(phenylmethoxy)phenyl)acetonitrile | [1] |

| Common Names | This compound, 4-Benzyloxybenzyl cyanide | [1][2][3] |

| CAS Number | 838-96-0 | [1] |

| Molecular Formula | C₁₅H₁₃NO | [1] |

| Molecular Weight | 223.27 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)CC#N | [1] |

| InChIKey | QKEYZRVDFZDOEP-UHFFFAOYSA-N | [1] |

Physicochemical and Safety Data

Understanding the physical properties and safety profile of a reagent is critical for experimental design, handling, and scale-up.

Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white solid or liquid | [2] |

| Melting Point | 65 °C | [3] |

| Boiling Point | 170-173 °C @ 0.1 mmHg | [3] |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Acetone, Ethyl Acetate). Sparingly soluble in water. | [2] |

| XLogP3 | 2.9 | [1] |

Note: The compound is a low-melting solid, and may be encountered as a liquid depending on ambient temperature and purity.

Safety and Handling

As a Senior Application Scientist, I must emphasize that rigorous safety protocols are non-negotiable. Adherence to GHS guidelines is mandatory for laboratory safety.

-

GHS Hazard Statements: According to aggregated data, this compound is associated with the following hazards:

-

Handling Recommendations:

-

Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields (or goggles), and chemically resistant gloves (e.g., nitrile).[5]

-

Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[5][6]

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[5]

-

Synthesis and Mechanism

The most reliable and widely adopted method for preparing 2-(4-(benzyloxy)phenyl)acetonitrile is the Williamson ether synthesis , a classic yet powerful method for forming C-O bonds.[7][8][9]

Primary Synthetic Route: Williamson Ether Synthesis

This reaction proceeds via an SN2 mechanism.[8][9] The causality behind this choice is its efficiency and high yield when using a primary alkyl halide.

-

Deprotonation: The synthesis begins with the deprotonation of the phenolic hydroxyl group of the precursor, 4-hydroxyphenylacetonitrile. A moderately strong base, such as potassium carbonate (K₂CO₃), is sufficient to generate the nucleophilic phenoxide ion.

-

Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic benzylic carbon of benzyl bromide.

-

Displacement: This concerted backside attack displaces the bromide leaving group, forming the desired ether linkage.[9][10]

The choice of a primary halide (benzyl bromide) is critical; secondary or tertiary halides would favor a competing E2 elimination pathway, drastically reducing the yield of the desired ether.[8]

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process monitoring to ensure reaction completion.

-

Materials:

-

4-Hydroxyphenylacetonitrile (1.0 eq.)

-

Benzyl bromide (1.1 eq.)

-

Potassium carbonate (K₂CO₃), anhydrous (1.2 - 1.5 eq.)

-

Acetone, anhydrous

-

Dichloromethane (DCM)

-

2N Sodium hydroxide (NaOH) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxyphenylacetonitrile and anhydrous acetone.

-

Add anhydrous potassium carbonate to the solution. Stir the resulting suspension for 10-15 minutes at room temperature. The formation of the potassium phenoxide salt is the critical first step.

-

Slowly add benzyl bromide to the reaction mixture via a dropping funnel or syringe.

-

Heat the mixture to reflux (approx. 56 °C for acetone) and maintain for 4-6 hours.

-

Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a suitable eluent system (e.g., Cyclohexane:Ethyl Acetate 2:1). The disappearance of the 4-hydroxyphenylacetonitrile spot and the appearance of a new, less polar product spot indicates progression.

-

Work-up: Upon completion, cool the reaction to room temperature. Filter the suspension to remove the inorganic salts (KBr and excess K₂CO₃). Wash the collected solid with a small amount of acetone.

-

Combine the filtrates and concentrate under reduced pressure to remove the acetone.

-

Dissolve the resulting residue in dichloromethane (DCM). Transfer the solution to a separatory funnel.

-

Wash the organic layer sequentially with 2N NaOH solution (to remove any unreacted phenol) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, the product can be further purified by recrystallization or column chromatography on silica gel.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-(4-(benzyloxy)phenyl)acetonitrile.

Key Applications in Research and Development

The value of 2-(4-(benzyloxy)phenyl)acetonitrile lies in its structural motifs, which are amenable to a variety of chemical transformations, making it a strategic starting material.

Role as a Versatile Synthetic Intermediate

-

Nitrile Group Transformations: The nitrile moiety is a synthetic linchpin. It can be:

-

Hydrolyzed under acidic or basic conditions to form 4-(benzyloxy)phenylacetic acid, a precursor for anti-inflammatory agents.

-

Reduced using reagents like LiAlH₄ or catalytic hydrogenation to yield 2-(4-(benzyloxy)phenyl)ethan-1-amine, a key phenethylamine scaffold.

-

-

Benzyl Protecting Group: The benzyl ether serves as a robust protecting group for the phenolic hydroxyl. It is stable to a wide range of reaction conditions but can be readily cleaved via catalytic hydrogenation (e.g., H₂/Pd-C) to unmask the phenol for further functionalization. This strategic deprotection is fundamental in multi-step syntheses.

Logical Application Pathway Diagram

Caption: Chemical utility of 2-(4-(benzyloxy)phenyl)acetonitrile.

Analytical Characterization

Confirmation of the structure and purity of the synthesized compound is achieved through standard spectroscopic methods. The data should be unambiguous and align with established literature values.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides a clear fingerprint. Expected signals include a singlet for the benzylic methylene protons (CH₂CN), a singlet for the ether methylene protons (OCH₂Ph), and distinct aromatic signals for the two different phenyl rings.

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments, including the characteristic nitrile carbon signal (C≡N) typically found around 118 ppm, and the aliphatic methylene carbons.[11]

-

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula. The exact mass should correspond to the calculated value of 223.0997 Da.[1]

-

Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups. A sharp, strong absorption band around 2250 cm⁻¹ is characteristic of the nitrile (C≡N) stretch, while C-O ether stretches will appear in the 1250-1000 cm⁻¹ region.[11]

Conclusion

2-(4-(Benzyloxy)phenyl)acetonitrile is more than a simple chemical; it is an enabling tool for innovation in drug discovery and materials science. Its straightforward and high-yielding synthesis, combined with the versatile reactivity of its nitrile and protected phenol functionalities, secures its role as a high-value intermediate. This guide provides the foundational and practical knowledge for researchers to confidently synthesize, characterize, and apply this compound, paving the way for the development of novel molecular entities.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

- Jios, J. L., et al. (2005).

- Khalid, N., et al. (2020). Triphenylamine based redox-active, fluorescent polyamides: synthesis and photophysics.

-

PubChem. 4-(4-Methylphenoxy)benzonitrile. National Center for Biotechnology Information. [Link]

- Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

-

PubChemLite. This compound (C15H13NO). [Link]

-

PubChem. [4-(Benzyloxy)phenoxy]acetonitrile. National Center for Biotechnology Information. [Link]

- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.

- Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube.

- Puspitasari, F., et al. (2015). Naturally Abundance Vanillin as Starting Material to Synthesizing 4-(4-Hydroxy-3-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one.

-

Utah Tech University. Williamson Ether Synthesis. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

mVOC 4.0. 2-Phenylacetonitrile. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 4-Hydroxyphenylacetonitrile in Advanced Chemical Synthesis.

- Taber, D. F., et al. Vanillin Synthesis from 4-Hydroxybenzaldehyde.

- BenchChem. (2025). Application Notes and Protocols for the Use of 4-(Benzyloxy)-2-hydrazinylpyridine in Heterocyclic Synthesis.

- Kalikar, R. G., et al. (2007). Synthesis of vanillin and 4-hydroxybenzaldehyde by a reaction scheme involving condensation of phenols with glyoxylic acid. Semantic Scholar.

- Chen, Y., et al. (2023). Strategies for improving the production of bio-based vanillin. PMC.

- Kumar, R., & Sharma, P. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC.

- Ohta, K., et al. (2012). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. PMC.

- Suma, B. V., et al. (2011). Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research.

Sources

- 1. This compound | C15H13NO | CID 522804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 838-96-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. 838-96-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

An In-depth Technical Guide to 4-Benzyloxyphenylacetonitrile

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and application of 4-Benzyloxyphenylacetonitrile. We will move beyond simple procedural lists to explore the underlying chemical principles and strategic considerations that inform its use in a laboratory setting.

Core Compound Characteristics and Physicochemical Properties

This compound is a bifunctional organic compound that serves as a valuable intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical industry. Its structure incorporates a nitrile group, which is a versatile precursor to amines and carboxylic acids, and a benzyl ether, a common and robust protecting group for phenols.

Molecular Identity

-

Molecular Weight: 223.27 g/mol [1]

-

IUPAC Name: 2-(4-(phenylmethoxy)phenyl)acetonitrile[1]

-

Common Synonyms: 4-Benzyloxybenzyl cyanide, p-Benzyloxyphenylacetonitrile

-

CAS Number: 838-96-0

Physicochemical Data

The physical properties of a compound are critical for its handling, reaction setup, and purification. The data below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Appearance | Cream-colored powder | ChemicalBook |

| Melting Point | 65 °C | ChemicalBook |

| Boiling Point | 170-173 °C (at 0.1 mmHg) | ChemicalBook |

| Solubility | Slightly soluble in chloroform and methanol | ChemicalBook |

| Storage | Store under an inert atmosphere at room temperature | ChemicalBook |

Synthesis Methodology: A Field-Proven Protocol

The most common and reliable laboratory-scale synthesis of this compound is achieved via a Williamson ether synthesis. This method is preferred for its high yield and straightforward execution. The starting materials are 4-hydroxyphenylacetonitrile and benzyl chloride.

The Causality of Reagent Selection

-

Substrate: 4-hydroxyphenylacetonitrile is chosen as it already contains the required phenylacetonitrile backbone. The phenolic hydroxyl group is weakly acidic and can be readily deprotonated to form a potent nucleophile.

-

Electrophile: Benzyl chloride provides the benzyl group. The carbon atom adjacent to the chlorine is electrophilic and susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, facilitating the Sₙ2 reaction.

-

Base: A mild base such as potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the phenol but not so strong that it would promote side reactions with the nitrile or benzyl chloride. Its insolubility in solvents like acetone drives the reaction forward by removing the product, potassium bicarbonate, from the equilibrium.

-

Solvent: Acetone or dimethylformamide (DMF) are common choices. They are polar aprotic solvents that can dissolve the reactants but do not interfere with the nucleophilic substitution. Acetone is often preferred for easier removal during workup.

Visualized Workflow: Synthesis and Purification

The following diagram outlines the logical flow from starting materials to the purified final product.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, where successful completion of each stage prepares for the next.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-hydroxyphenylacetonitrile (1.0 eq), potassium carbonate (1.5 eq), and acetone. Stir the suspension vigorously.

-

Reagent Addition: Add benzyl chloride (1.1 eq) to the suspension.

-

Reaction Execution: Heat the mixture to reflux (approximately 56 °C for acetone). The reaction is driven by the formation of the potassium phenoxide in situ, which then reacts with benzyl chloride.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the disappearance of the 4-hydroxyphenylacetonitrile spot.

-

Initial Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl).

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetone.

-

Extraction: Dissolve the resulting crude residue in ethyl acetate (EtOAc).

-

Aqueous Wash: Wash the organic layer sequentially with water and then with brine to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product as a cream-colored powder.

-

Final Drying: Dry the purified crystals under vacuum to remove residual solvent.

Spectroscopic Characterization and Analytical Validation

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is the primary tool for confirming the structure. The expected signals are:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Justification |

| ~ 7.40 - 7.30 | m | 5H | -O-CH₂-Ph : Protons on the monosubstituted benzene ring of the benzyl group. |

| ~ 7.25 | d | 2H | Ar-H : Aromatic protons ortho to the -CH₂CN group, appearing as a doublet. |

| ~ 6.95 | d | 2H | Ar-H : Aromatic protons ortho to the -O-benzyl group, appearing as a doublet. |

| ~ 5.05 | s | 2H | -O-CH₂-Ph : The benzylic methylene protons, appearing as a sharp singlet. |

| ~ 3.70 | s | 2H | -CH₂-CN : The methylene protons adjacent to the nitrile, appearing as a singlet. |

Justification is based on spectral data for analogous compounds such as 4-benzyloxybenzonitrile[3], 4-benzyloxyphenol[4], and 4-methoxyphenylacetonitrile.[5]

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

Carbon NMR provides complementary information about the carbon skeleton.

| Chemical Shift (δ, ppm) | Assignment & Justification |

| ~ 158.5 | Ar-C-O : Aromatic carbon directly attached to the ether oxygen. |

| ~ 136.5 | Ar-C : Quaternary carbon of the benzyl group attached to the methylene. |

| ~ 129.0 - 127.5 | Ar-C : Aromatic CH carbons of both rings. |

| ~ 124.0 | Ar-C : Quaternary carbon of the phenylacetonitrile ring. |

| ~ 118.0 | -C≡N : Nitrile carbon, a key and distinct signal. |

| ~ 115.5 | Ar-C : Aromatic CH carbons ortho to the ether oxygen. |

| ~ 70.0 | -O-CH₂-Ph : Benzylic ether carbon. |

| ~ 22.5 | -CH₂-CN : Methylene carbon adjacent to the nitrile. |

Justification is based on substituent effects and data from 4-methoxyphenylacetonitrile and other related structures.[6]

Predicted Key Infrared (IR) Absorptions

IR spectroscopy is used to confirm the presence of key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3030 | C-H Stretch | Aromatic C-H |

| ~ 2920 | C-H Stretch | Aliphatic C-H (CH₂) |

| ~ 2250 | C≡N Stretch | Nitrile |

| ~ 1610, 1510 | C=C Stretch | Aromatic Ring |

| ~ 1250 | C-O-C Stretch | Aryl-Alkyl Ether |

| ~ 740, 700 | C-H Bend | Monosubstituted Benzene |

Justification is based on established group frequencies for nitriles, aromatic ethers, and substituted benzene rings.[7]

Applications in Research and Drug Development

The utility of this compound lies in its capacity as a versatile synthetic intermediate. Its two primary functional groups can be independently or sequentially modified to build molecular complexity.

Sources

- 1. This compound | C15H13NO | CID 522804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C15H13NO) [pubchemlite.lcsb.uni.lu]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 4-Methoxybenzyl cyanide(104-47-2) 1H NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Solubility of 4-Benzyloxyphenylacetonitrile in Common Laboratory Solvents

This guide provides an in-depth exploration of the solubility characteristics of 4-benzyloxyphenylacetonitrile, a key intermediate in the synthesis of various organic compounds. Designed for researchers, scientists, and professionals in drug development, this document offers a blend of theoretical principles, practical experimental protocols, and expert insights to facilitate the effective use of this compound in a laboratory setting.

Understanding the Physicochemical Profile of this compound

Before delving into solubility specifics, it is crucial to understand the inherent properties of this compound that govern its behavior in different solvents.

Molecular Structure and Properties:

-

IUPAC Name: 2-(4-phenylmethoxyphenyl)acetonitrile[1]

-

Molecular Formula: C₁₅H₁₃NO[1]

-

Molecular Weight: 223.27 g/mol [1]

-

Appearance: Cream-colored powder[2]

The molecule possesses both polar and non-polar characteristics. The nitrile (-C≡N) group and the ether linkage (-O-) introduce polarity, while the two aromatic rings (benzyl and phenyl) contribute to its non-polar, hydrophobic nature. This dual character suggests that its solubility will be highly dependent on the solvent's properties. A key indicator of its lipophilicity is the XLogP3 value, which is computed to be 2.9[1], indicating a preference for lipophilic environments.

Theoretical Framework of Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone of predicting solubility. This adage implies that substances with similar polarities are more likely to be soluble in one another.

-

Polar Solvents: These solvents have large dipole moments and are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding. They are further classified into:

-

Polar Protic Solvents: (e.g., water, methanol, ethanol) - Capable of donating hydrogen bonds.

-

Polar Aprotic Solvents: (e.g., acetone, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)) - Lack an O-H or N-H bond and cannot donate hydrogen bonds.

-

-

Non-Polar Solvents: (e.g., hexane, toluene, diethyl ether) - Have low dielectric constants and interact with solutes primarily through weaker van der Waals forces.

Given the structure of this compound, with its significant non-polar surface area from the aromatic rings, it is anticipated to have limited solubility in highly polar protic solvents like water. Conversely, its solubility is expected to be higher in solvents that can accommodate its aromatic and moderately polar functionalities.

Qualitative Solubility Profile of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Moderate to High | The large non-polar aromatic regions of the molecule will interact favorably with these solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane (DCM) | High | These solvents possess a moderate polarity that can interact with the nitrile and ether groups without the strong hydrogen bonding that would disfavor the non-polar parts. |

| Polar Protic | Water | Low | The molecule's significant hydrophobic character will limit its ability to dissolve in water. |

| Alcohols | Methanol, Ethanol | Slight to Moderate | The alkyl chains of the alcohols can interact with the non-polar parts of the solute, while the hydroxyl group can interact with the polar functionalities. Existing data indicates slight solubility in methanol[2]. |

| Chlorinated | Chloroform, Dichloromethane (DCM) | High | These solvents are effective at dissolving a wide range of organic compounds. Data suggests slight solubility in chloroform[2]. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines the equilibrium solubility method, a reliable technique for this purpose.

Materials and Equipment

-

This compound (solid)

-

A range of analytical grade solvents

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Add a precise volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator. A typical temperature is 25 °C (room temperature), but this can be varied depending on the experimental requirements.

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is generally recommended. The goal is to allow the maximum amount of solute to dissolve.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette.

-

Immediately filter the supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent artificially high solubility measurements.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve from the standard solutions.

-

-

Calculation of Solubility:

-

Determine the concentration of the filtered sample from the calibration curve.

-

The solubility is expressed as the concentration of the saturated solution, typically in units of mg/mL or mol/L.

-

Practical Considerations and Field-Proven Insights

-

Solvent Purity: Always use high-purity solvents, as impurities can significantly affect solubility.

-

Temperature Control: Solubility is temperature-dependent. Maintain a constant and accurately recorded temperature throughout the experiment.

-

Equilibration Time: For some compounds and solvents, reaching equilibrium may take longer than 48 hours. It is advisable to test samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

pH Effects: For ionizable compounds, solubility can be highly dependent on the pH of the medium. While this compound is not strongly acidic or basic, the stability of the nitrile group in highly acidic or basic aqueous solutions should be considered over long equilibration times.

-

Recrystallization Solvent Selection: The solubility data obtained is invaluable for selecting appropriate solvent systems for the purification of this compound by recrystallization. An ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed or in contact with skin, causes skin irritation, and serious eye damage.[1] It is also very toxic to aquatic life.[1] Always consult the Safety Data Sheet (SDS) before handling this compound.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound. By understanding its physicochemical properties and applying the detailed experimental protocol, researchers can accurately determine its solubility in a wide array of laboratory solvents. This knowledge is fundamental for the successful design of synthetic routes, purification strategies, and formulation development involving this important chemical intermediate.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 522804, this compound. Retrieved from [Link]

-

CHEM 2021. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility Of Organic Compounds. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Quora. (2017, June 24). How to determine the solubility of organic compounds. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Phenoxyphenylacetonitrile (CAS 92163-15-0). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 4-Benzyloxyphenylacetonitrile

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 4-Benzyloxyphenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. With a focus on melting and boiling points, this document offers detailed, field-proven protocols for their accurate determination, catering to researchers, scientists, and professionals in drug development. Beyond mere procedural outlines, this guide delves into the causality behind experimental choices, the importance of sample purity, and the synthetic considerations that can influence these critical parameters. All methodologies are presented to ensure self-validating systems, and all claims are substantiated with citations to authoritative sources.

Introduction: The Significance of this compound and Its Physical Properties

This compound, also known as 2-(4-(benzyloxy)phenyl)acetonitrile, is a versatile organic compound widely utilized as a building block in the synthesis of pharmaceuticals and other fine chemicals. Its molecular structure, featuring a benzyl ether and a nitrile group, makes it a valuable precursor for creating more complex molecules.

The melting and boiling points are fundamental physical constants that serve as crucial indicators of a compound's identity and purity. For drug development professionals, an accurate determination of these properties is non-negotiable. A sharp melting point range, for instance, is a strong indicator of a highly pure compound, whereas a broad and depressed melting range often suggests the presence of impurities. Similarly, the boiling point at a given pressure is a characteristic constant that aids in identification and purification through distillation.

This guide will provide not only the established values for the melting and boiling points of this compound but also the detailed experimental methodologies required to verify these constants in a laboratory setting. Furthermore, we will explore the synthesis of this compound to better understand the potential impurities that may arise and how they can impact its physical properties.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These values are essential for the safe handling, storage, and application of this compound in a research and development setting.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₃NO | [1] |

| Molecular Weight | 223.27 g/mol | [1] |

| CAS Number | 838-96-0 | [1] |

| Melting Point | 65 °C | |

| Boiling Point | 170-173 °C at 0.1 mmHg | |

| Appearance | Light cream solid | [2] |

Synthesis of this compound via Williamson Ether Synthesis

The most common and efficient method for the preparation of this compound is the Williamson ether synthesis.[3] This reaction involves the O-alkylation of 4-hydroxyphenylacetonitrile with benzyl chloride in the presence of a base.[4]

Reaction Principle

The Williamson ether synthesis is a classic Sₙ2 reaction where an alkoxide or phenoxide ion acts as a nucleophile and attacks an alkyl halide, displacing the halide and forming an ether.[4] In the synthesis of this compound, the phenolic hydroxyl group of 4-hydroxyphenylacetonitrile is deprotonated by a strong base, such as sodium hydride (NaH), to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic benzylic carbon of benzyl chloride, leading to the formation of the desired benzyl ether.

Representative Experimental Protocol

Caution: This reaction should be performed in a well-ventilated fume hood. Sodium hydride is a flammable solid and reacts violently with water. Benzyl chloride is a lachrymator and a potential carcinogen. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

-

Preparation of the Phenoxide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-hydroxyphenylacetonitrile (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

-

Stir the mixture under a nitrogen atmosphere until the solid is fully dissolved.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution. The addition of NaH will cause the evolution of hydrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phenoxide.

-

Alkylation: Add benzyl chloride (1.05 eq) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and quench the excess NaH by the slow addition of water.

-

Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallization: Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a light cream solid.[5][6]

Potential Impurities and Their Impact on Physical Properties

The purity of the synthesized this compound is paramount for the accurate determination of its melting and boiling points. Potential impurities that may arise during the Williamson ether synthesis include:

-

Unreacted 4-hydroxyphenylacetonitrile: The presence of this starting material will lead to a depression and broadening of the melting point range.

-

Benzyl alcohol: Formed from the hydrolysis of benzyl chloride, this impurity can also lower and broaden the melting point.

-

Dibenzyl ether: A potential byproduct from the self-condensation of benzyl chloride under basic conditions.

Thorough purification, primarily through recrystallization, is essential to remove these impurities and obtain a sample suitable for accurate physicochemical characterization.

Experimental Determination of Melting and Boiling Points

The following sections provide detailed protocols for the determination of the melting and boiling points of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a standard and widely accepted technique for melting point determination.

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered.

-

Press the open end of a capillary tube into the powdered sample.

-

Invert the capillary tube and gently tap it on a hard surface to pack the solid into the sealed end. The sample height should be approximately 2-3 mm.

-

-

Measurement:

-

Insert the packed capillary tube into the heating block of the digital melting point apparatus.

-

Set the starting temperature to approximately 10-15 °C below the expected melting point of 65 °C.

-

Set the heating ramp rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last solid crystal melts (the clear point).

-

The melting point is reported as the range between the onset and clear points.

-

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The boiling point is highly dependent on the atmospheric pressure. The reported boiling point of 170-173 °C for this compound is at a reduced pressure of 0.1 mmHg. For small sample quantities, the Siwoloboff method is a suitable micro-technique for boiling point determination.

-

Apparatus Setup:

-

Attach a small test tube containing a few drops of this compound to a thermometer using a rubber band.

-

Place a capillary tube, sealed at one end, into the small test tube with the open end down.

-

Immerse the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a micro-burner.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a steady and continuous stream of bubbles is observed, stop heating.

-

The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop.

-

The boiling point is the temperature at which the liquid is drawn up into the capillary tube.

-

Caption: Workflow for Boiling Point Determination.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[2] It can also cause skin and serious eye irritation. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS).[2]

Conclusion

The accurate determination of the melting and boiling points of this compound is a critical aspect of its quality control and application in scientific research and drug development. This guide has provided a comprehensive overview of these properties, detailed experimental protocols for their measurement, and an insight into the synthesis of the compound. By understanding the principles behind these measurements and the potential impact of impurities, researchers can ensure the integrity of their work and the quality of their results. The methodologies and information presented herein are intended to serve as a valuable resource for scientists working with this important chemical intermediate.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 522804, this compound. Retrieved from [Link]

-

University of California, Los Angeles (n.d.). Recrystallization. Retrieved from [Link]

-

Wikipedia (2023). Williamson ether synthesis. Retrieved from [Link]

-

Master Organic Chemistry (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Mettler Toledo (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

University of Rochester, Department of Chemistry (n.d.). Purification: How To. Retrieved from [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 522804, this compound - Section 7: Safety and Hazards. Retrieved from [Link]

Sources

- 1. This compound | C15H13NO | CID 522804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Purification [chem.rochester.edu]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Benzyloxyphenylacetonitrile

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-benzyloxyphenylacetonitrile. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the compound's NMR spectra, grounded in the fundamental principles of NMR spectroscopy. Beyond a mere presentation of data, this guide elucidates the causal relationships between the molecular structure and the observed spectral features. It includes a detailed experimental protocol for acquiring high-fidelity NMR data for this and similar small organic molecules, ensuring scientific integrity and reproducibility. Visual aids, including a molecular structure diagram, are provided to enhance understanding.

Introduction: The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique in modern chemistry, indispensable for the unambiguous structural elucidation of organic molecules.[1][2] The fundamental principle of NMR lies in the interaction of nuclear spins with an external magnetic field.[1][2] For drug discovery and development, where precise molecular architecture is paramount for biological activity, NMR provides critical insights into the connectivity of atoms and the electronic environment of nuclei within a molecule. This guide focuses on the application of ¹H and ¹³C NMR to fully characterize this compound, a versatile building block in organic synthesis.

Theoretical Framework: Understanding the Spectra of this compound

The NMR spectrum of this compound is a direct reflection of its molecular structure. The chemical shift (δ), reported in parts per million (ppm), for each nucleus is determined by its local electronic environment. Electron-withdrawing groups deshield nuclei, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift. Spin-spin coupling, observed as signal splitting (multiplicity), provides information about the number of neighboring NMR-active nuclei.

In this compound, we can anticipate distinct signals for the protons and carbons of the benzyloxy group, the phenylacetonitrile moiety, and the interconnecting ether linkage. The aromatic protons will appear in the downfield region, typically between 6.5 and 8.0 ppm, due to the deshielding effect of the ring current.[3][4] The benzylic protons of the benzyl group and the methylene protons of the acetonitrile group will also exhibit characteristic chemical shifts. In the ¹³C NMR spectrum, the nitrile carbon will have a distinct chemical shift, as will the carbons of the two aromatic rings and the methylene carbons.

¹H and ¹³C NMR Spectral Data and Interpretation

The following table summarizes the experimentally observed ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |

| H-2', H-6' | 7.28 | d | 8.8 | 2H | Ar-H |

| H-3', H-5' | 6.97 | d | 8.8 | 2H | Ar-H |

| H-2'', H-3'', H-4'', H-5'', H-6'' | 7.42-7.32 | m | - | 5H | Ar-H (benzyl) |

| -CH₂-CN | 3.69 | s | - | 2H | Methylene |

| -O-CH₂-Ar | 5.06 | s | - | 2H | Benzylic Methylene |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm) | Assignment | |||

| C-1' | 158.4 | C-O | |||

| C-2', C-6' | 128.5 | Ar-CH | |||

| C-3', C-5' | 115.3 | Ar-CH | |||

| C-4' | 124.0 | Ar-C | |||

| C-1'' | 136.5 | Ar-C (benzyl) | |||

| C-2'', C-6'' | 128.7 | Ar-CH (benzyl) | |||

| C-3'', C-5'' | 128.2 | Ar-CH (benzyl) | |||

| C-4'' | 127.6 | Ar-CH (benzyl) | |||

| -CH₂-CN | 22.5 | Methylene | |||

| -CN | 118.0 | Nitrile | |||

| -O-CH₂-Ar | 70.2 | Benzylic Methylene |

Data obtained from a reliable scientific source.

Detailed ¹H NMR Interpretation

-

Aromatic Protons (H-2', H-6' and H-3', H-5'): The protons on the phenylacetonitrile ring appear as two distinct doublets at 7.28 and 6.97 ppm. The downfield doublet at 7.28 ppm is assigned to the protons ortho to the cyanomethyl group (H-2', H-6'), which are slightly deshielded. The upfield doublet at 6.97 ppm corresponds to the protons ortho to the benzyloxy group (H-3', H-5'), which are shielded by the electron-donating oxygen atom. The coupling constant of 8.8 Hz is characteristic of ortho coupling in a para-substituted benzene ring.

-

Aromatic Protons (benzyl group): The five protons of the benzyl group's phenyl ring appear as a multiplet between 7.42 and 7.32 ppm. The overlap of these signals is expected due to the similar electronic environments of the ortho, meta, and para protons.

-

Methylene Protons (-CH₂-CN): The two protons of the methylene group adjacent to the nitrile appear as a singlet at 3.69 ppm. The singlet nature indicates no adjacent protons to couple with. The chemical shift is downfield from a typical alkyl proton due to the deshielding effect of the adjacent aromatic ring and the nitrile group.

-

Benzylic Methylene Protons (-O-CH₂-Ar): The two benzylic protons of the ether linkage appear as a singlet at 5.06 ppm. This significant downfield shift is due to the strong deshielding effect of the adjacent oxygen atom and the phenyl ring.

Detailed ¹³C NMR Interpretation

-

Aromatic Carbons (phenylacetonitrile ring): The carbon attached to the oxygen (C-1') is the most downfield of this ring at 158.4 ppm due to the strong deshielding effect of the electronegative oxygen. The carbons ortho to the cyanomethyl group (C-2', C-6') appear at 128.5 ppm, while those ortho to the benzyloxy group (C-3', C-5') are found upfield at 115.3 ppm, shielded by the oxygen. The quaternary carbon attached to the cyanomethyl group (C-4') is observed at 124.0 ppm.

-

Aromatic Carbons (benzyl group): The quaternary carbon of the benzyl ring (C-1'') appears at 136.5 ppm. The other aromatic carbons of the benzyl group (C-2'' to C-6'') appear in the narrow range of 127.6 to 128.7 ppm, consistent with a monosubstituted benzene ring.

-

Methylene Carbon (-CH₂-CN): The carbon of the methylene group adjacent to the nitrile is found at a relatively upfield position of 22.5 ppm.

-

Nitrile Carbon (-CN): The carbon of the nitrile group gives a characteristic signal at 118.0 ppm.

-

Benzylic Methylene Carbon (-O-CH₂-Ar): The benzylic carbon of the ether linkage is significantly deshielded by the adjacent oxygen and appears at 70.2 ppm.

Experimental Protocol for NMR Data Acquisition

The following is a field-proven, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound and similar small organic molecules.

Sample Preparation

-

Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration (if necessary): If the solution contains any particulate matter, filter it through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube. Suspended solids can degrade the quality of the NMR spectrum.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Instrument Parameters (Typical for a 400 MHz Spectrometer)

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS): 16 to 64, depending on the sample concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 3-4 seconds.

-

Spectral Width (SW): 16 ppm.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): 240 ppm.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shift of each peak.

Visualizing Molecular Structure and NMR Workflow

A clear understanding of the molecular structure is essential for interpreting NMR spectra.

Caption: Molecular structure of this compound.

The experimental workflow for NMR analysis follows a systematic progression from sample preparation to final data interpretation.

Caption: Standard workflow for NMR analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are fully consistent with its proposed molecular structure. The detailed analysis of chemical shifts and coupling patterns provides a clear and unambiguous characterization of the compound. The experimental protocol outlined in this guide offers a robust method for obtaining high-quality NMR data, which is essential for accurate structural elucidation in research and development settings. This comprehensive guide serves as a valuable resource for scientists working with this compound and in the broader field of organic spectral analysis.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Slater, J. (n.d.). Structural elucidation by NMR(1HNMR). SlideShare. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

California State University Stanislaus. (2023, July 11). Proton NMR Chemical Shifts. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the FT-IR Spectrum of 4-Benzyloxyphenylacetonitrile

Abstract